
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethyluracil and methylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Catalysts and Solvents: Catalysts and solvents may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA/RNA Interaction: The compound may interact with nucleic acids, influencing gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyluracil: A precursor in the synthesis of the target compound.
5,6-Diaminouracil: A related compound with similar structural features.
Methylated Pyrimidines: Other methylated pyrimidine derivatives with comparable properties.
Uniqueness
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern and the presence of both methyl and methylamino groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
31595-87-6 |
|---|---|
Formule moléculaire |
C8H14N4O2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1,3-dimethyl-5,6-bis(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H14N4O2/c1-9-5-6(10-2)11(3)8(14)12(4)7(5)13/h9-10H,1-4H3 |
Clé InChI |
SJJDUOKLGVWTOT-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N(C(=O)N(C1=O)C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)
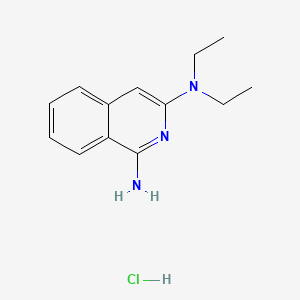

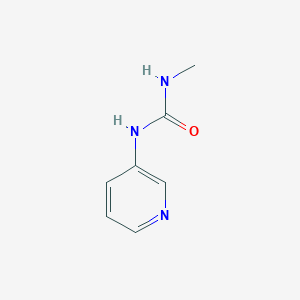
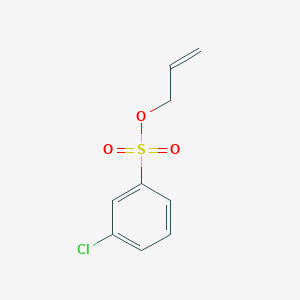
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)

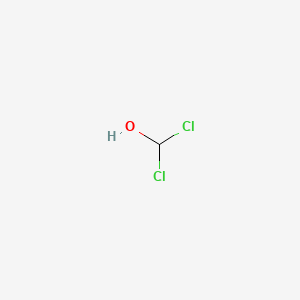
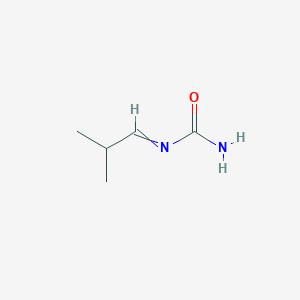



![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)
